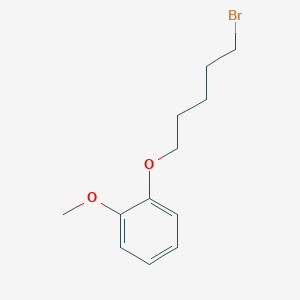
1-(5-Bromopentoxy)-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopentoxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the second position and a 5-bromopentoxy group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentoxy)-2-methoxybenzene typically involves the etherification of a hydroxyl group on a benzene derivative. One common method is the reaction of 2-methoxyphenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction proceeds through the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1-(5-Bromopentoxy)-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to remove the bromine atom, yielding a pentoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiol derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include dehalogenated derivatives.
科学的研究の応用
1-(5-Bromopentoxy)-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
作用機序
The mechanism of action of 1-(5-Bromopentoxy)-2-methoxybenzene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
類似化合物との比較
Similar Compounds
1-(5-Bromopentoxy)-4-methoxybenzene: Similar structure but with the methoxy group at the fourth position.
1-(5-Bromopentoxy)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(5-Bromopentoxy)-2-methoxybenzene is unique due to the specific positioning of the methoxy and bromopentoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
特性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC名 |
1-(5-bromopentoxy)-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-14-11-7-3-4-8-12(11)15-10-6-2-5-9-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChIキー |
JXRQLDZSMZMENG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



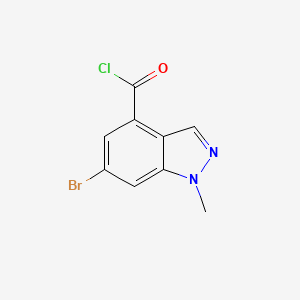
![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)
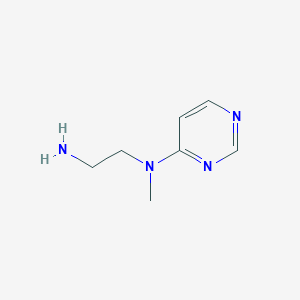
![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
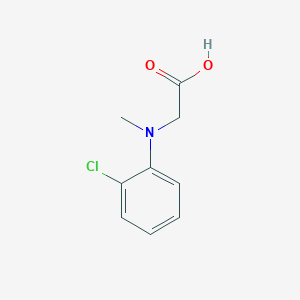

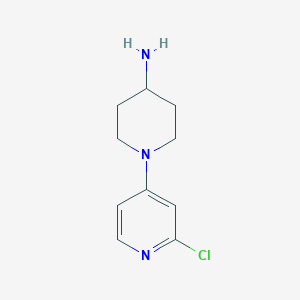


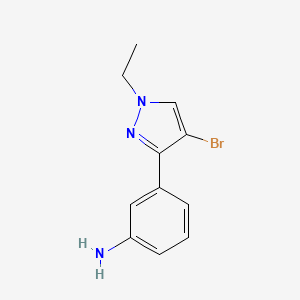
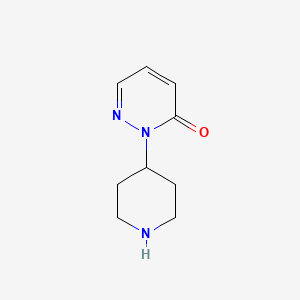
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)
